

How to address coating adhesion failures in ASTM A924 tests.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A924

Cat. No.: B1666455

[Get Quote](#)

Technical Support Center: Coating Adhesion Failures

An Introduction for the Modern Researcher:

While the ASTM **A924** standard is rooted in the steel industry, the principles of coating adhesion, failure analysis, and troubleshooting are universally applicable across numerous scientific disciplines. For researchers in drug development or materials science, understanding why a functional coating on a medical implant, a microfluidic device, or a piece of laboratory equipment fails is critical. The methodologies outlined here for diagnosing issues like surface contamination, improper substrate preparation, and curing defects provide a fundamental framework for ensuring the integrity and performance of coated surfaces in any high-stakes application.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the coating adhesion test within ASTM **A924**?

The coating adhesion test is designed to evaluate how well a metallic coating (such as zinc or aluminum-zinc alloy) adheres to the underlying steel substrate after it has been subjected to stress.^[1] The most common method is a bend test, which involves bending a sample of the coated sheet over a specific radius to see if the coating cracks, flakes, or peels off.^{[1][2]} This

test is a critical quality control measure to ensure the coating will withstand the stresses of manufacturing and fabrication processes without delaminating.[1][3]

Q2: What officially constitutes a coating adhesion failure in a bend test?

An adhesion failure is identified by any flaking or peeling of the coating from the substrate at the point of the bend.[4][5] The test involves bending a coated specimen 180° around progressively tighter radii (or more thicknesses of the metal itself).[1] The goal is to reach a specified minimum bend rating without the coating fracturing or delaminating.[1] Failure to meet this rating indicates an adhesion problem.

Q3: What are the common types of adhesion failure defects?

Adhesion failures can manifest in several ways, including:

- Flaking: The coating separates from the steel substrate in small flakes.[4][5]
- Peeling: The coating lifts away from the surface in larger sections, often due to poor bond strength.[4][5]
- Blistering: Dome-shaped defects appear when moisture or contaminants are trapped under the coating.[4][6][7]
- Cracking: The film fractures, which can be a precursor to peeling, especially during thermal cycling.[8]

Troubleshooting Guide for Adhesion Failures

Q: My coating is flaking after the bend test. What are the most likely causes?

Adhesion failure is most often traced back to a few fundamental issues: inadequate surface preparation, incorrect coating process parameters, substrate quality issues, or improper curing.[6][9] A systematic investigation is the best approach to identify the root cause.

Q: How does inadequate surface preparation lead to failure?

Poor surface preparation is one of the most common reasons for coating adhesion failure.[4][10][11] The substrate must be perfectly clean and properly profiled for the coating to form a

strong mechanical and chemical bond.[11]

Key areas to investigate:

- Contamination: The presence of oils, grease, dust, rust, or other foreign matter on the surface prevents the coating from bonding directly to the steel.[8][10][11]
- Insufficient Roughness: Smooth, unprepared surfaces do not provide enough of a profile for the coating to "grip" onto.[4][8][10] Mechanical or chemical etching is often required to create an appropriate surface texture.[10][12]
- Weak Boundary Layers: The failure may not be at the coating-steel interface, but within a microscopic, weak layer on the surface itself, such as an oxide film or residual cleaning agents.[4][5]

Q: Can the chemistry of the steel substrate itself affect coating adhesion?

Yes, the composition of the base steel can significantly influence the reaction between the metal and the coating. For hot-dip coatings, certain elements in the steel can affect the formation of the intermetallic alloy layer that is crucial for adhesion.[13]

- Silicon and Phosphorus Content: In zinc galvanizing, high levels of silicon and phosphorus can accelerate the growth of the iron-zinc alloy layer, potentially making the coating brittle and prone to flaking upon bending.[13]
- Surface Oxides: Alloying elements in the steel can form stable oxides on the surface that are not removed by standard cleaning, preventing proper wetting and bonding of the coating.[13]

Q: What coating process parameters should I verify?

Controlling the application environment and process is critical.[6]

- Temperature: Both the substrate temperature and the coating bath temperature must be within the manufacturer's specified range.[12][14]
- Coating Thickness: Applying a coating that is excessively thick can lead to internal stresses that cause adhesion failure during bending or handling.[9][14]

- Curing Conditions: Improper curing is a frequent cause of poor adhesion.[11] The coating must be held at the correct temperature for a sufficient duration to fully crosslink and develop its final properties.[11][12] Ensure oven thermocouples are calibrated and that there is uniform heat distribution.[11]

Q: How can I determine if my surface preparation is adequate?

Several methods can be used to evaluate the cleanliness and profile of the metal surface before coating:

- Visual Inspection: Check for any visible signs of contamination like oil, rust, or dirt.[9]
- Microscopy: Techniques like scanning electron microscopy (SEM) can reveal fine contaminants and the quality of the surface profile.[15]
- Profilometry: This method quantitatively measures the surface roughness to ensure it meets specifications.[15]

Quantitative Data Summary

The ASTM bend test relates the material thickness to the bend radius, often expressed as a "T-bend" rating (e.g., 1T, 2T). A 1T bend means the sample is bent 180° around one thickness of the material itself. The table below provides representative mandrel diameters used for bend tests on various steel thicknesses, as specified in standards like ASTM D522.

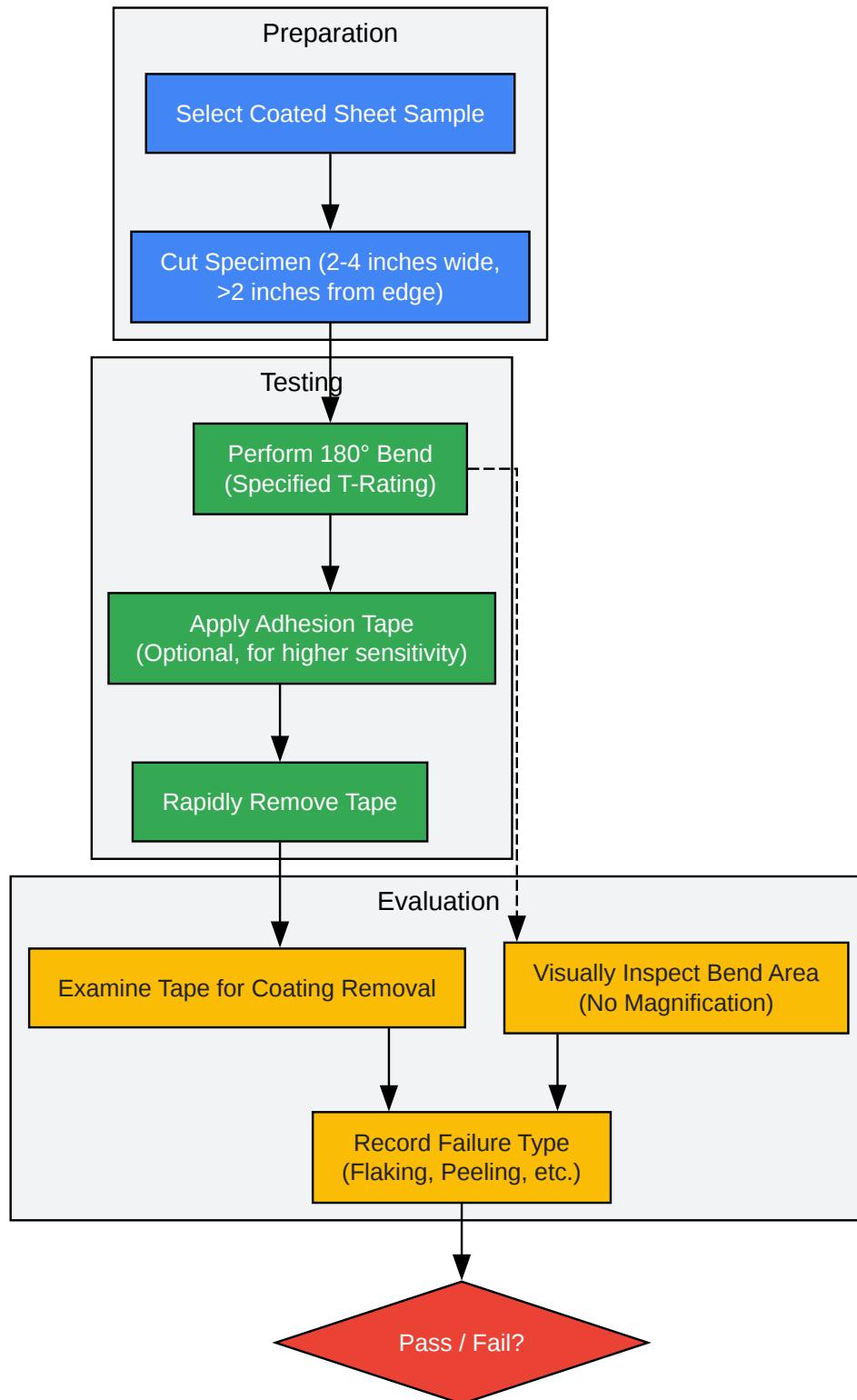
Substrate Thickness	Mandrel Diameter	Typical Application
0.8 mm (0.031 in)	3.2 mm (1/8 in)	Highly flexible coatings
0.8 mm (0.031 in)	6.4 mm (1/4 in)	General purpose coatings
1.6 mm (0.063 in)	12.7 mm (1/2 in)	Thicker, less flexible substrates
1.6 mm (0.063 in)	25.4 mm (1 in)	Rigid coating systems

(Note: This table contains example values based on mandrel testing principles[2]

[16]. The exact T-bend requirement for a specific product is defined in its corresponding ASTM specification.)

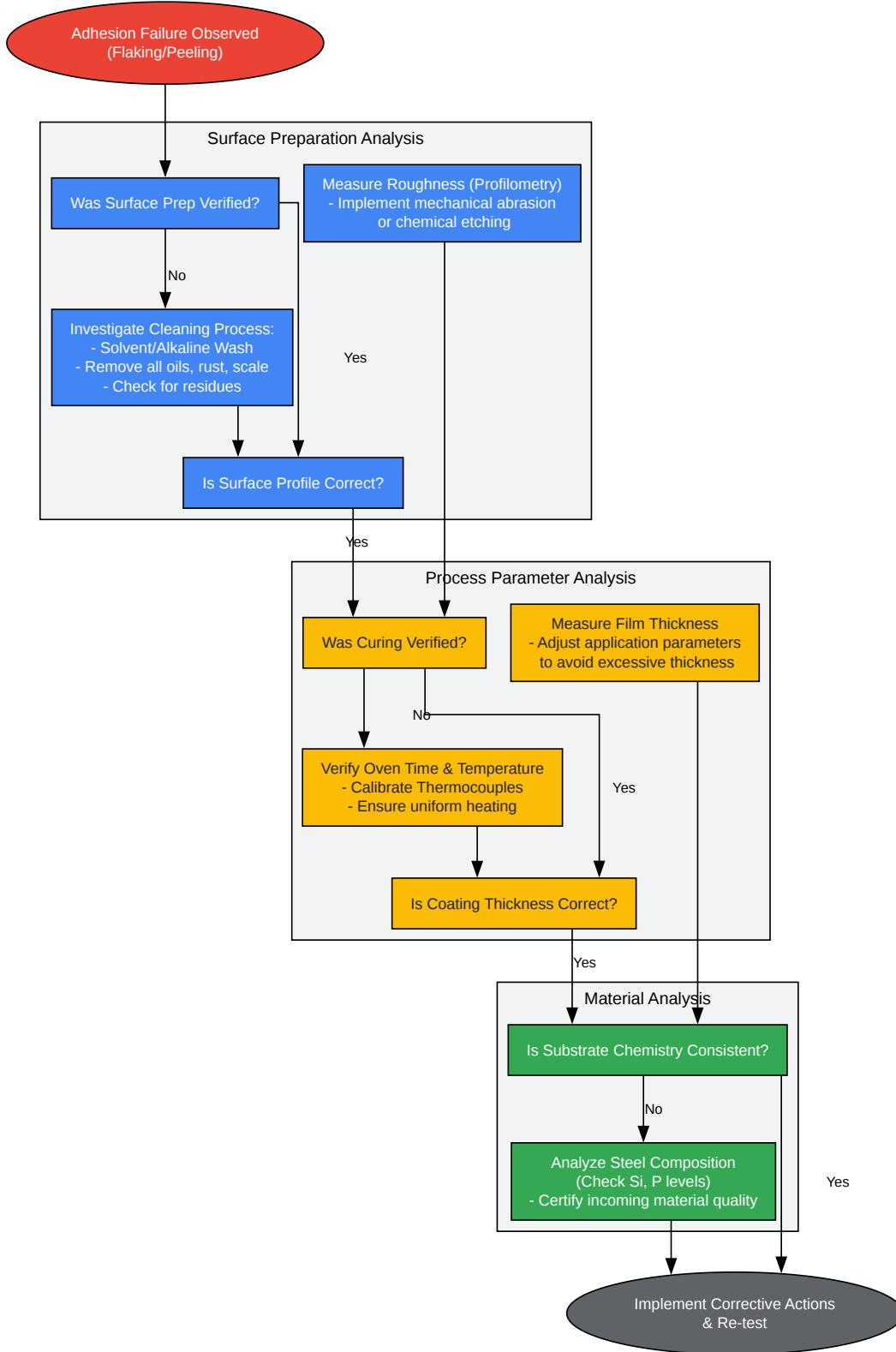
Experimental Protocol: Coating Adhesion Bend Test

This protocol describes a typical 180° bend test to evaluate coating adhesion.


1. Specimen Preparation: a. Cut a test specimen from the coated sheet, typically 50 to 100 mm (2 to 4 inches) wide.[17] b. The sample should be taken at least 50 mm (2 inches) from the edge of the sheet to avoid edge effects.[17] c. Ensure the specimen is flat and free of any defects not related to the coating itself.
2. Bending Procedure (T-Bend Method): a. Secure the specimen in a vise or a suitable bending apparatus. b. Bend the specimen 180° back upon itself (this is a "0T" bend). c. If the coating does not fail, insert one thickness of the same material into the bend and press the specimen flat again (a "1T" bend). d. Continue this process, adding successive thicknesses of the material into the bend (2T, 3T, etc.), until the specified T-bend rating is achieved.[1]
3. Evaluation of Adhesion: a. After each bend, visually examine the outer surface of the bend area for any signs of coating failure. Do not use magnification for this initial assessment.[1] b. Look for cracking, flaking, or any delamination of the coating from the steel substrate. c. For a

more sensitive test, pressure-sensitive tape can be applied firmly to the bend area and then rapidly removed.^[3] Any coating that is removed by the tape indicates an adhesion failure.

4. Reporting: a. Record the T-bend rating at which failure first occurred. b. Describe the nature of the failure (e.g., flaking, peeling, cracking). c. Compare the result to the requirements listed in the relevant product specification to determine if the sample passes or fails.


Visual Workflow Guides

Experimental Workflow for ASTM A924 Adhesion Test

[Click to download full resolution via product page](#)

Caption: A flowchart of the ASTM A924 coating adhesion test process.

Troubleshooting Logic for Coating Adhesion Failure

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting coating adhesion failures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img.antpedia.com [img.antpedia.com]
- 2. bloch-gmbh.hu [bloch-gmbh.hu]
- 3. Test Methods for Coating Adhesion | Resources | DeFelsko defelsko.com
- 4. unicheminc.com [unicheminc.com]
- 5. specialchem.com [specialchem.com]
- 6. Coating Failure Troubleshooting marvelcoatings.com
- 7. Coating and paint failure guide - ATRIA Innovation atriainnovation.com
- 8. How to Troubleshoot Poor Adhesion in Desktop Coating Processes elementpi.com
- 9. Troubleshooting Field Defects > Powder Coated Tough Magazine powdercoatedtough.com
- 10. marcuspaint.com [marcuspaint.com]
- 11. suncoating.com [suncoating.com]
- 12. How to improve adhesion of paint on metal surface - Deco Chemical Technology Co.,Ltd dcachem.com
- 13. acta.mendelu.cz [acta.mendelu.cz]
- 14. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 15. inspenet.com [inspenet.com]
- 16. farsi.msrpco.com [farsi.msrpco.com]
- 17. unitedmetalproducts.info [unitedmetalproducts.info]
- To cite this document: BenchChem. [How to address coating adhesion failures in ASTM A924 tests.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666455#how-to-address-coating-adhesion-failures-in-astm-a924-tests>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com